molecular formula C15H22N2O B7506710 2-Anilino-1-(azocan-1-yl)ethanone

2-Anilino-1-(azocan-1-yl)ethanone

Cat. No.: B7506710
M. Wt: 246.35 g/mol
InChI Key: WGQAHOZHQUTXAH-UHFFFAOYSA-N
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Description

2-Anilino-1-(azocan-1-yl)ethanone is an organic compound that features an aniline group attached to an ethanone moiety, which is further linked to an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1-(azocan-1-yl)ethanone typically involves the reaction of aniline with an appropriate ethanone derivative under controlled conditions. One common method involves the use of 2-bromo-1-aryl-1-ethanone as a starting material, which undergoes a nucleophilic substitution reaction with aniline in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1-(azocan-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the formation of various substituted aniline or ethanone derivatives .

Scientific Research Applications

2-Anilino-1-(azocan-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-1-(azocan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Anilinoethanol: Similar structure but with an ethanol moiety instead of ethanone.

    2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone: Contains a thiazole ring instead of an azocane ring.

    2-(azocan-1-yl)aniline: Similar structure but lacks the ethanone moiety.

Uniqueness

2-Anilino-1-(azocan-1-yl)ethanone is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-anilino-1-(azocan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(13-16-14-9-5-4-6-10-14)17-11-7-2-1-3-8-12-17/h4-6,9-10,16H,1-3,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQAHOZHQUTXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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